

what is the structure of Mal-Phe-C4-Val-Cit-PAB-DMEA

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Compound of Interest

Compound Name: Mal-Phe-C4-Val-Cit-PAB-DMEA

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An In-Depth Technical Guide to the Antibody-Drug Conjugate Linker: **Mal-Phe-C4-Val-Cit-PAB-DMEA**

This guide provides a comprehensive technical overview of the cleavable antibody-drug conjugate (ADC) linker, **Mal-Phe-C4-Val-Cit-PAB-DMEA**. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the linker's chemical structure, mechanism of action, and relevant experimental protocols, presenting quantitative data and logical workflows in a structured format.

Core Structure and Function

Mal-Phe-C4-Val-Cit-PAB-DMEA is a sophisticated, multi-component linker system designed for the targeted delivery of cytotoxic payloads to cancer cells.[1] Each component serves a distinct purpose to ensure stability in circulation and specific payload release within the target cell.[2]

- Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It is a
 thiol-reactive reagent that forms a stable covalent thioether bond with cysteine residues on
 the monoclonal antibody (mAb).[1][2] The reaction is highly selective for thiols when
 performed under mild conditions (pH 6.5-7.5).[3]
- Phenylalanine (Phe): This amino acid residue enhances the hydrophobicity and rigidity of the linker structure. This optimization of its spatial orientation is believed to contribute to efficient enzymatic cleavage.[2]

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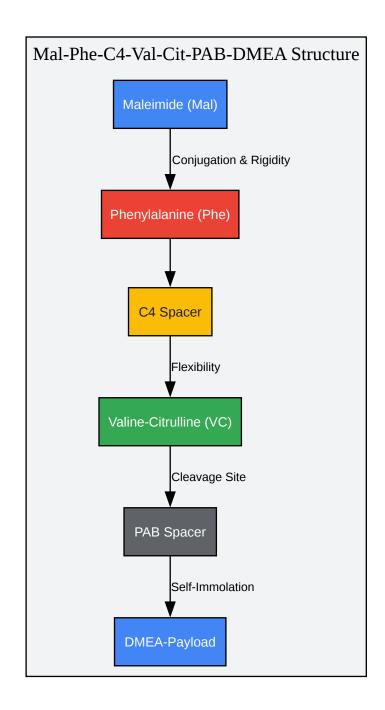




- C4 Spacer: This four-carbon alkyl chain provides flexibility and maintains an optimal distance between the antibody and the cleavable dipeptide sequence.[2]
- Valine-Citrulline (Val-Cit): This dipeptide is the core of the linker's conditional release mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][4] While initially thought to be specific to Cathepsin B, studies have shown that other lysosomal cathepsins (K, L, S) can also cleave the Val-Cit motif, which may prevent ADC resistance through the loss of a single protease.[5]
 [6]
- Para-aminobenzyloxycarbonyl (PAB): The PAB group is a "self-immolative" spacer.[1] Once
 Cathepsin B cleaves the amide bond at the C-terminus of the citrulline residue, the resulting
 p-aminobenzyl alcohol intermediate becomes unstable.[4] It spontaneously undergoes a 1,6elimination reaction, which fragments the spacer to release the attached payload in its
 unmodified, active form.[2][4]
- Dimethylaminoethyl (DMEA): The DMEA moiety is attached to the payload. It serves to enhance the aqueous solubility and improve the pharmacokinetic properties of the ADC, potentially leading to prolonged circulation and reduced non-specific binding.[1]

Below is a diagram illustrating the modular architecture of the linker.





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Fig 1. Modular components of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker.

Mechanism of Action: From Targeting to Payload Release

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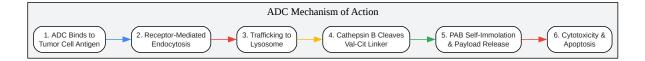


The therapeutic efficacy of an ADC utilizing this linker depends on a precise, multi-step intracellular process.

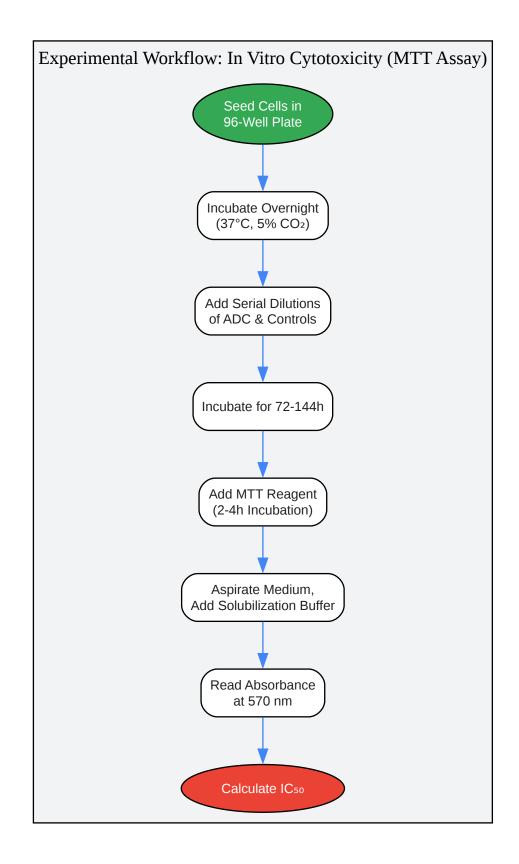
- Targeting & Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
- Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
- Lysosomal Trafficking: The internalized vesicle is trafficked to the lysosome.
- Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide sequence.[4]
- Payload Release: Cleavage of the Val-Cit linker triggers the rapid, spontaneous 1,6elimination of the PAB spacer, which releases the active cytotoxic payload directly into the cytosol of the cancer cell.[2][4]
- Cell Death: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2]

The following diagram illustrates this workflow.

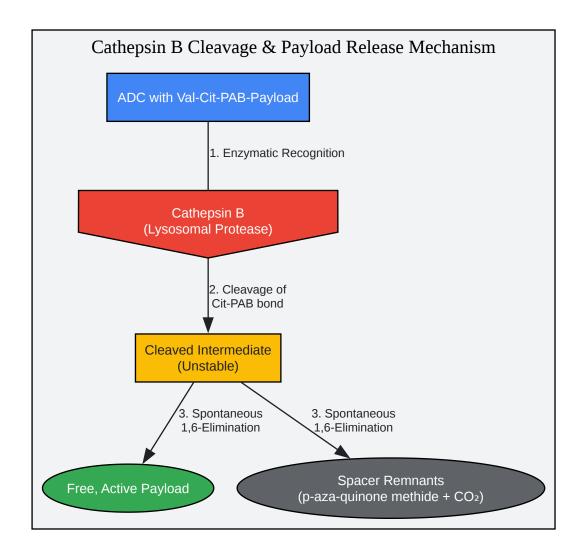












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